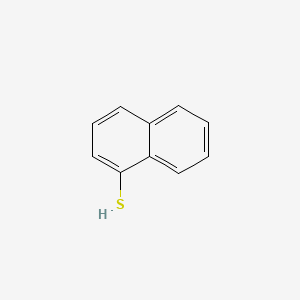

1-Naphthalenethiol

説明

特性

IUPAC Name |

naphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXOVMIIVBKGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060185 | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-36-2 | |

| Record name | 1-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A78CP495H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Naphthalenethiol: A Technical Guide

Introduction: 1-Naphthalenethiol (C₁₀H₇SH), an organosulfur compound, is a key intermediate and reagent in various fields, including organic synthesis, pharmaceuticals, and materials science.[1][2] Its distinct reactivity, stemming from the nucleophilic thiol group attached to the naphthalene aromatic system, makes it a valuable building block for complex molecular architectures and for the functionalization of surfaces.[1][3] This technical guide provides an in-depth overview of the primary synthesis mechanisms for 1-naphthalenethiol, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Several reliable methods exist for the synthesis of 1-naphthalenethiol. The most prominent and widely utilized routes include the reduction of naphthalene-1-sulfonyl chloride, the reaction of a Grignard reagent with elemental sulfur, and the multi-step Newman-Kwart rearrangement starting from 1-naphthol. Each method offers distinct advantages and is suited for different laboratory scales and substrate sensitivities.

Method 1: Reduction of Naphthalene-1-sulfonyl Chloride

A common and practical laboratory-scale synthesis involves the reduction of naphthalene-1-sulfonyl chloride.[4] This method is robust and can be achieved using various reducing agents. The most traditional approach utilizes tin (II) chloride in the presence of a strong acid like hydrochloric acid.

Reaction Mechanism

The reaction proceeds via the reduction of the sulfonyl chloride group to the corresponding thiol. The tin(II) ions act as the reducing agent, transferring electrons to the sulfur center, while the acidic medium provides the necessary protons for the formation of the thiol and water.

Caption: General mechanism for the reduction of naphthalene-1-sulfonyl chloride.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for this method.

| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Naphthalene-1-sulfonyl chloride | Sn / HCl | Acetic Acid | Reflux | 4-6 h | Good | [4] |

| Naphthalene-1-sulfonyl chloride | Zn / H₂SO₄ | Ethanol/Water | 70-80 °C | 3-5 h | Moderate | [5] |

| Naphthalene-1-sulfonyl chloride | LiAlH₄ | Anhydrous Ether | 0 °C to RT | 2-4 h | High | [5] |

Note: Specific yield percentages can vary significantly based on reaction scale and purification efficiency.

Detailed Experimental Protocol (Tin/HCl Reduction)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add naphthalene-1-sulfonyl chloride (1.0 eq).

-

Reagent Addition: Add granular tin (approx. 2.5 eq) to the flask, followed by glacial acetic acid to create a stirrable slurry.

-

Reaction: Slowly add concentrated hydrochloric acid (approx. 4.0 eq) dropwise. The mixture will become exothermic.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-naphthalenethiol.[6]

Method 2: Grignard Reaction from 1-Bromonaphthalene

This classic organometallic approach involves the formation of a Grignard reagent from 1-bromonaphthalene, which is then reacted with elemental sulfur.[4] This method is highly effective but requires strict anhydrous conditions.[7]

Reaction Mechanism

The synthesis is a two-step process. First, 1-bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent to form 1-naphthylmagnesium bromide. In the second step, this Grignard reagent acts as a potent nucleophile, attacking the S₈ ring of elemental sulfur. A subsequent acidic workup protonates the resulting thiolate to yield 1-naphthalenethiol.

Caption: Workflow for the synthesis of 1-naphthalenethiol via a Grignard reaction.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 1-Bromonaphthalene | Mg, S₈, aq. HCl | Anhydrous Ether/THF | Reflux, then 0 °C | 3-5 h | 60-75 | [2][4] |

Detailed Experimental Protocol

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[8]

-

Grignard Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.[7]

-

Initiation: Add a small portion of a solution of 1-bromonaphthalene (1.0 eq) in anhydrous ether to the magnesium. A crystal of iodine can be added to help initiate the reaction. Initiation is indicated by bubble formation and a gentle reflux.[2]

-

Addition: Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux. After the addition, continue stirring and refluxing for an additional 30-60 minutes to ensure complete consumption of the magnesium.[7]

-

Sulfurization: Cool the resulting grey-brown Grignard solution in an ice bath. In a separate flask, prepare a slurry of elemental sulfur (1.1 eq) in anhydrous ether. Slowly add the Grignard reagent to the sulfur slurry via cannula with vigorous stirring, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously pour the reaction mixture over ice and acidify with dilute hydrochloric acid until the magnesium salts dissolve.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Method 3: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is an elegant and reliable multi-step method for converting phenols into the corresponding thiophenols.[1][9] For 1-naphthalenethiol, the process starts with 1-naphthol.

Reaction Mechanism

The process involves three key steps:

-

O-Thiocarbamate Formation: 1-Naphthol is deprotonated with a base and reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate.

-

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate.[1] This is the core Newman-Kwart rearrangement step.

-

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., with NaOH or KOH), to cleave the thiocarbamate group and liberate the final 1-naphthalenethiol product.[9]

Caption: Step-wise pathway for the synthesis of 1-naphthalenethiol via the Newman-Kwart Rearrangement.

Quantitative Data Summary

Yields for the Newman-Kwart rearrangement are typically high for each individual step.

| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |

| Thiocarbamate Formation | NaH, N,N-Dimethylthiocarbamoyl chloride | DMF | >90 | [6] |

| Rearrangement | Heat (neat or in diphenyl ether) | Diphenyl ether | 85-95 | [9] |

| Hydrolysis | NaOH or KOH in Alcohol/Water | Ethanol/Water | >90 | [9] |

Note: Modern catalytic methods can achieve the rearrangement step at lower temperatures (e.g., 100 °C with a Pd catalyst).[1]

Detailed Experimental Protocol

-

O-Aryl Thiocarbamate Formation:

-

To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 1-naphthol (1.0 eq) in DMF dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases (approx. 30 minutes).

-

Add N,N-dimethylthiocarbamoyl chloride (1.05 eq) and stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by pouring it into ice water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. The crude O-naphthyl thiocarbamate is often pure enough for the next step or can be recrystallized.[6]

-

-

Newman-Kwart Rearrangement:

-

Place the O-naphthyl thiocarbamate in a flask suitable for high-temperature reactions.

-

Heat the compound under a nitrogen atmosphere to 250-280 °C (either neat or in a high-boiling solvent like diphenyl ether) for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and purify the resulting S-naphthyl thiocarbamate by column chromatography or recrystallization.

-

-

Hydrolysis:

-

Dissolve the S-naphthyl thiocarbamate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 20% NaOH).

-

Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction, dilute with water, and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.

-

Acidify the aqueous layer with cold, dilute HCl to precipitate the 1-naphthalenethiol.

-

Extract the product with diethyl ether, wash with water, dry, and concentrate to yield the final product.

-

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Naphthalenethiol - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Newman-Kwart Rearrangement [organic-chemistry.org]

The Unresolved Crystal Structure of 1-Naphthalenethiol: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 14, 2025 – Despite its significance as a versatile building block in organic synthesis and materials science, the definitive single-crystal structure of 1-Naphthalenethiol (C₁₀H₈S) remains conspicuously absent from public crystallographic databases. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the known physicochemical properties and synthesis of 1-Naphthalenethiol, while also outlining a hypothetical experimental workflow for the determination of its elusive crystal structure.

Physicochemical Properties

While the crystal structure remains undetermined, a summary of the known physical and chemical properties of 1-Naphthalenethiol is presented below. This data is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₈S |

| Molecular Weight | 160.24 g/mol |

| Appearance | Colorless to pale yellow liquid or a white solid.[1] |

| Melting Point | 15 °C |

| Boiling Point | 285 °C at 760 mmHg; 131 °C at 5 mmHg |

| Density | 1.158 g/mL at 25 °C |

| CAS Number | 529-36-2 |

| Solubility | Soluble in organic solvents like ethanol and diethyl ether; sparingly soluble in aqueous alkalies. |

Synthesis and Reactivity

Several synthetic routes to 1-Naphthalenethiol have been reported in the literature, providing accessible methods for its preparation in a laboratory setting.

| Synthesis Method | Description |

| Reduction of Naphthalene-1-sulfonyl chloride | A practical and common synthesis involves the reduction of naphthalene-1-sulfonyl chloride using tin and hydrochloric acid.[1] |

| From 1-Bromonaphthalene via Grignard Reagent | The Grignard reagent of 1-bromonaphthalene can be reacted with elemental sulfur followed by acidification to yield 1-Naphthalenethiol.[1] |

| Palladium-Catalyzed Reaction of 1-Bromonaphthalene | A palladium-catalyzed reaction of 1-bromonaphthalene with a silylthiolate, followed by hydrolysis, affords the desired product.[1] |

| Reduction of 1-Naphthalenesulfonic acid | An iodine-catalyzed reduction of 1-naphthalenesulfonic acid with triphenylphosphine has also been utilized for the synthesis of 1-Naphthalenethiol.[1] |

In terms of reactivity, 1-Naphthalenethiol is a versatile intermediate. The thiol group can be readily deprotonated to form a thiolate, which is a potent nucleophile. It is also known to form self-assembled monolayers (SAMs) on gold surfaces, a property that has been explored in materials science.

Hypothetical Experimental Workflow for Crystal Structure Determination

The absence of a published crystal structure for 1-Naphthalenethiol presents a research opportunity. The following section outlines a detailed, hypothetical experimental protocol for its determination using single-crystal X-ray diffraction.

Synthesis and Purification

High-purity 1-Naphthalenethiol is a prerequisite for obtaining diffraction-quality single crystals. A recommended synthetic procedure is the tin/HCl reduction of naphthalene-1-sulfonyl chloride.[1] The crude product should be purified by vacuum distillation to obtain a clear, colorless oil.

Crystallization

The growth of single crystals is often the most challenging step. For a low-melting solid like 1-Naphthalenethiol, several crystallization techniques should be explored:

-

Slow Evaporation: A solution of purified 1-Naphthalenethiol in a suitable solvent (e.g., ethanol, hexane, or a mixture) can be left for slow evaporation at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of 1-Naphthalenethiol at an elevated temperature is slowly cooled to induce crystallization. Given its low melting point, this would likely be performed at sub-ambient temperatures.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following steps would be undertaken for data collection and structure solution:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

The following diagram illustrates the hypothetical workflow for the crystal structure determination of 1-Naphthalenethiol.

References

Solubility Profile of 1-Naphthalenethiol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-naphthalenethiol, a key intermediate in various chemical syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative information and supplements it with data on structurally related compounds to offer a predictive understanding. Furthermore, a detailed experimental protocol for determining solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data for their specific applications.

Introduction

1-Naphthalenethiol (1-naphthyl mercaptan), with the chemical formula C₁₀H₇SH, is an aromatic thiol that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Solubility Data of 1-Naphthalenethiol

Quantitative solubility data for 1-naphthalenethiol in a range of common organic solvents is not extensively reported in the literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. To provide a more quantitative context, solubility data for the isomeric 2-naphthalenethiol and the related compound thiophenol are also included.

Table 1: Solubility of 1-Naphthalenethiol and Related Compounds

| Solvent Class | Solvent | 1-Naphthalenethiol | 2-Naphthalenethiol | Thiophenol |

| Alcohols | Methanol | - | Soluble (1 g/10 mL)[1] | Very Soluble[2] |

| Ethanol | Soluble[3][4][5] | Very Soluble[1] | Soluble[2] | |

| Ethers | Diethyl Ether | Soluble[3][4][5] | Very Soluble[1] | Miscible[2] |

| Ketones | Acetone | - | Soluble[6] | Soluble[7] |

| Aromatic Hydrocarbons | Toluene | - | - | - |

| Benzene | - | - | Miscible[2] | |

| Halogenated Solvents | Chloroform | - | Soluble[6] | - |

| Esters | Ethyl Acetate | - | - | - |

| Alkanes | Petroleum Ether | - | Very Soluble[1][8] | - |

| Aqueous | Water | Slightly Soluble[3][4][5] | Slightly Soluble[1] | Insoluble[9] |

| Dilute Alkalis | Slightly Soluble[3][4][5] | - | - |

Note: The solubility of 1-Naphthalenethiol is generally described qualitatively. The quantitative data for 2-Naphthalenethiol is provided for comparative purposes and should be used as an estimation for the solubility of 1-Naphthalenethiol with caution, as isomeric differences can affect physical properties.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[10][11][12]

3.1. Materials

-

1-Naphthalenethiol (solid)

-

Solvent of interest (e.g., ethanol, acetone, toluene)

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-naphthalenethiol to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.[13]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[13] It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-naphthalenethiol of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of 1-naphthalenethiol in the filtered sample.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of 1-naphthalenethiol in the specific solvent at the experimental temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-naphthalenethiol.

Conclusion

While precise, quantitative solubility data for 1-naphthalenethiol in common organic solvents are sparse in the current body of scientific literature, qualitative assessments consistently indicate good solubility in alcohols and ethers, and poor solubility in aqueous media. For research and development purposes requiring exact solubility values, direct experimental determination is recommended. The provided shake-flask protocol offers a reliable and standardized method for generating such critical data. Further research to quantify the solubility of 1-naphthalenethiol across a broader range of solvents and temperatures would be a valuable contribution to the chemical sciences community.

References

- 1. 2-ナフタレンチオール ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-NAPHTHALENETHIOL CAS#: 529-36-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-NAPHTHALENETHIOL | 529-36-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. thiophenol [chemister.ru]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. manavchem.com [manavchem.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Naphthalenethiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthalenethiol, a key organosulfur compound utilized in various research and development applications, including drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Naphthalenethiol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm |

| 135.38 |

| 133.66 |

| 131.70 |

| 128.08 |

| 127.66 |

| 127.57 |

| 127.20 |

| 126.81 |

| 125.83 |

| 124.92 |

Note: Definitive ¹H NMR data with chemical shifts, multiplicities, and coupling constants for 1-Naphthalenethiol were not available in the public domain at the time of this publication. Researchers are advised to acquire this data experimentally.

Infrared (IR) Spectroscopy

FT-IR (Neat)

| Wavenumber (cm⁻¹) | Assignment |

| ~2550-2600 | S-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1500, ~1580 | C=C aromatic ring stretch |

| ~770-800 | Aromatic C-H out-of-plane bend |

Note: The IR spectrum of 1-Naphthalenethiol is typically recorded on a neat liquid sample between salt plates.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~220, ~290 | Data not available |

Note: The UV-Vis spectrum of the closely related naphthalene in ethanol shows absorption maxima around 220 nm, 275 nm, and 312 nm. The thiol substituent is expected to cause a red shift (bathochromic shift) in the absorption bands. Precise λmax and molar absorptivity values for 1-Naphthalenethiol should be determined experimentally.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Aromatic Thiols

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Naphthalenethiol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure homogeneity.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Sample FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of 1-Naphthalenethiol directly onto the diamond crystal of an ATR accessory.

-

Alternatively, for transmission IR, place a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Spectroscopy of an Aromatic Thiol Solution

-

Sample Preparation:

-

Prepare a stock solution of 1-Naphthalenethiol of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as ethanol or cyclohexane.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0 for optimal accuracy (typically in the µg/mL range).

-

-

Instrument Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-400 nm for aromatic compounds.

-

Cuvettes: Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

Blank: Use the pure solvent in a matched quartz cuvette as the reference.

-

-

Data Processing:

-

Record the absorbance spectrum of the sample solution against the solvent blank.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like 1-Naphthalenethiol.

References

Unveiling the Photophysical Properties of 1-Naphthalenethiol: A Technical Guide to its Fluorescence Quantum Yield

For Immediate Release

Quantitative Data on the Fluorescence Quantum Yield of Naphthalene and its Derivatives

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed. While the quantum yield of 1-naphthalenethiol remains to be reported, the photophysical properties of the parent molecule, naphthalene, and its substituted derivatives offer valuable insights into the potential fluorescence behavior of this compound. Naphthalene-based compounds are known for their strong fluorescence and are widely used as fluorescent probes.[1] The introduction of substituents onto the naphthalene core can significantly influence the quantum yield. For instance, silyl-substitution has been shown to increase the fluorescence quantum yield of naphthalene.[2]

The following table summarizes the fluorescence quantum yields of naphthalene and some of its derivatives in various solvents, providing a comparative baseline for estimating the potential fluorescence efficiency of 1-naphthalenethiol.

| Compound | Solvent | Quantum Yield (Φf) |

| Naphthalene | Cyclohexane | 0.23 |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 0.30 |

| 1-(Trimethylsilylethynyl)naphthalene | Cyclohexane | 0.65 |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 0.85 |

| 2-Aminonaphthalene | Acetonitrile | 0.91 |

The thiol group (-SH) in 1-naphthalenethiol may influence its fluorescence properties through various mechanisms, including the heavy atom effect of sulfur, which can potentially decrease fluorescence by promoting intersystem crossing to the triplet state. Aromatic thiols are also known to be effective photoinitiators, suggesting they efficiently absorb UV light and can undergo photochemical reactions.[4][5][6]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[7] This technique involves comparing the fluorescence of the sample of interest (in this case, 1-naphthalenethiol) to that of a well-characterized standard with a known quantum yield.[8]

Materials and Instrumentation

-

Fluorophore of interest (Sample): 1-Naphthalenethiol

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[3]

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both 1-naphthalenethiol and the quantum yield standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbance values in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

-

Fluorescence Measurements: Using the spectrofluorometer, record the fluorescence emission spectra for all solutions at the same excitation wavelength used for the absorbance measurements. The emission should be recorded over the entire fluorescence band.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.

-

Calculation of Quantum Yield

The quantum yield of the test sample (Φf,sample) can be calculated using the following equation:[7][9]

Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

To further elucidate the concepts and procedures described, the following diagrams are provided.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Item - Evaluation of Aromatic Thiols as Photoinitiators - figshare - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Redox Potential of 1-Naphthalenethiol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the redox properties of 1-naphthalenethiol and its derivatives. Given the pivotal role of thiol-mediated redox processes in biological systems and the naphthalene moiety's presence in numerous bioactive compounds, elucidating the electrochemical behavior of this class of molecules is of significant interest in drug development and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and contextualizes the potential role of these compounds in cellular signaling.

Electrochemical Behavior of 1-Naphthalenethiol

Reductive Desorption of 1-Naphthalenethiol SAMs

A significant body of research on the electrochemistry of 1-naphthalenethiol focuses on its behavior when assembled as a monolayer on a gold surface. The process of reductive desorption, where a negative potential is applied to remove the thiol from the gold surface, is a key method to probe the stability and electronic environment of the SAM.

The reductive desorption of a 1-naphthalenethiol monolayer on a gold electrode in 0.5 M potassium hydroxide solution has been shown to exhibit a complex profile, with multiple cathodic peaks observed in cyclic voltammetry. These peaks, occurring at -0.742 V, -0.978 V, and -1.155 V versus a Ag/AgCl reference electrode, are associated with the reductive desorption process from the gold surface. The presence of multiple peaks suggests different binding arrangements or environments of the 1-naphthalenethiol molecules within the monolayer.

Table 1: Reductive Desorption Potentials of 1-Naphthalenethiol Self-Assembled Monolayers

| Compound | Substrate | Electrolyte | Reference Electrode | Reductive Desorption Peak Potentials (V) |

| 1-Naphthalenethiol | Gold (Au) | 0.5 M KOH | Ag/AgCl | -0.742, -0.978, -1.155 |

Note: These potentials represent the desorption of the thiol from a gold surface and not the standard solution-phase redox potential.

Experimental Protocols

Protocol for Reductive Desorption of 1-Naphthalenethiol SAMs by Cyclic Voltammetry

This protocol is based on methodologies reported for the study of 1-naphthalenethiol self-assembled monolayers.

Objective: To determine the reductive desorption potential of a 1-naphthalenethiol self-assembled monolayer on a gold electrode.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

1-Naphthalenethiol solution (e.g., 1 mM in ethanol)

-

Electrolyte solution: 0.5 M Potassium Hydroxide (KOH) in Milli-Q water

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum (Pt) wire or mesh

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Substrate Preparation: Clean the gold substrate meticulously. This can be achieved by methods such as piranha solution cleaning (with extreme caution) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

-

SAM Formation: Immerse the clean gold substrate in the 1-naphthalenethiol solution for a sufficient time to allow for the formation of a complete monolayer (e.g., 24 hours).

-

Rinsing: After incubation, thoroughly rinse the substrate with the solvent used for the thiol solution (e.g., ethanol) to remove any non-chemisorbed molecules and dry it under a stream of nitrogen.

-

Electrochemical Measurement:

-

Assemble the electrochemical cell with the 1-naphthalenethiol-modified gold substrate as the working electrode, the Pt electrode as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Fill the cell with the 0.5 M KOH electrolyte solution.

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative switching potential (e.g., -1.4 V) and back to the initial potential. A typical scan rate is 0.1 V/s.

-

-

Data Analysis: Analyze the resulting cyclic voltammogram to identify the cathodic peaks corresponding to the reductive desorption of 1-naphthalenethiol.

Below is a generalized workflow for this experimental procedure.

Role in Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by 1-naphthalenethiol and its derivatives are not yet well-defined in the scientific literature, the chemical nature of these compounds suggests potential interactions with biological redox systems.

Thiol-Mediated Redox Signaling

Thiols are critical players in cellular redox homeostasis and signaling. The thiol group of cysteine residues in proteins can undergo reversible oxidation-reduction reactions, acting as molecular switches that modulate protein function. These modifications, including S-glutathionylation, S-nitrosylation, and disulfide bond formation, are integral to a vast array of signaling cascades that regulate processes such as cell proliferation, apoptosis, and inflammation.

Given that 1-naphthalenethiol is an aromatic thiol, it is plausible that it or its metabolites could interact with cellular thiol pools, potentially influencing the redox state of critical signaling proteins. The naphthalene moiety could facilitate the localization of the thiol group to specific cellular compartments or protein binding pockets, thereby conferring a degree of specificity to its redox activity.

The diagram below illustrates the central role of protein thiols in redox signaling, a mechanism potentially influenced by exogenous thiols like 1-naphthalenethiol.

Naphthalene Metabolism and Toxicity

Naphthalene itself is known to undergo metabolic activation to reactive intermediates, such as quinones, which can lead to oxidative stress, glutathione depletion, and cellular damage. The toxic effects of naphthalene are often linked to these redox-cycling metabolites. The introduction of a thiol group onto the naphthalene ring, as in 1-naphthalenethiol, could significantly alter its metabolic fate and toxicological profile. It is conceivable that the thiol group could either participate in detoxification pathways or, conversely, contribute to redox cycling and the generation of reactive oxygen species.

For drug development professionals, understanding the redox potential of 1-naphthalenethiol and its derivatives is crucial for predicting their potential to induce oxidative stress or to act as antioxidants. This knowledge is essential for assessing the safety and efficacy of drug candidates containing this structural motif.

Conclusion and Future Directions

The study of the redox potential of 1-naphthalenethiol and its derivatives is an emerging area with significant implications for both fundamental and applied sciences. While current research has provided a foundational understanding of the electrochemical behavior of 1-naphthalenethiol in the context of self-assembled monolayers, a comprehensive dataset of solution-phase redox potentials for a broader range of derivatives is needed. Future research should focus on:

-

Systematic Electrochemical Studies: Performing cyclic voltammetry and other electrochemical techniques on a library of 1-naphthalenethiol derivatives with varying substituents to establish structure-activity relationships for their redox potentials.

-

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the redox potentials of a wide array of derivatives, which can guide synthetic efforts.

-

Biological Investigations: Elucidating the specific interactions of 1-naphthalenethiol and its derivatives with cellular redox signaling pathways to understand their potential therapeutic or toxicological effects.

A deeper understanding of the redox properties of this class of compounds will undoubtedly facilitate the rational design of novel therapeutics and functional materials.

Unveiling the Electronic Landscape of 1-Naphthalenethiol: An In-depth Technical Guide to its Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital characteristics of 1-naphthalenethiol, a key aromatic thiol in molecular electronics and self-assembled monolayers. Leveraging data from theoretical and computational studies, this document offers a detailed exploration of the molecule's electronic structure, frontier molecular orbitals, and the computational methodologies used to elucidate these properties.

Introduction to 1-Naphthalenethiol

1-Naphthalenethiol (C₁₀H₈S) is an organosulfur compound featuring a naphthalene core functionalized with a thiol group. Its aromatic nature, combined with the reactive thiol moiety, makes it a subject of significant interest in materials science and drug design. Understanding its molecular orbital structure is paramount for predicting its chemical reactivity, electronic conductivity, and interaction with other molecules and surfaces.

Computational Methodology: A Theoretical Framework

The insights into the molecular orbitals of 1-naphthalenethiol are primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method. A typical computational protocol involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the 1-naphthalenethiol molecule is optimized to find its most stable energetic conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Molecular Orbital Analysis: Following successful optimization, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energies and spatial distributions of these orbitals are key to understanding the molecule's electronic behavior.

Below is a workflow diagram illustrating the typical computational process for determining the molecular orbital properties of 1-naphthalenethiol.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to predicting a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and conductivity.

Table 1: Calculated Frontier Molecular Orbital Energies of Naphthalene (for comparison)

| Level of Theory | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| DFT/6-31G | -5.82 | -1.11 | 4.71 |

Data sourced from computational studies on naphthalene and are intended for comparative purposes.[1]

The introduction of the thiol group to the naphthalene ring is expected to influence the energies of the frontier orbitals. The sulfur atom's lone pairs will likely contribute to the HOMO, raising its energy level compared to unsubstituted naphthalene. This, in turn, would lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of 1-naphthalenethiol, the MEP would highlight the electronegative sulfur atom as a region of high electron density, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the thiol group would exhibit a more positive potential.

The logical relationship for predicting reactivity based on molecular orbital properties can be visualized as follows:

Conclusion and Future Directions

The theoretical investigation of 1-naphthalenethiol's molecular orbitals provides fundamental insights into its electronic structure and potential reactivity. While direct, published quantitative data for the isolated molecule remains elusive, established computational methodologies and comparative analysis with naphthalene offer a strong predictive framework.

For drug development professionals and materials scientists, a deeper understanding of the molecular orbital landscape of 1-naphthalenethiol and its derivatives is crucial. Future research should focus on detailed computational studies of substituted naphthalenethiols to build a comprehensive library of their electronic properties. This will enable the rational design of novel molecules with tailored electronic and reactive characteristics for applications in advanced materials and therapeutics.

References

Thermogravimetric Analysis of 1-Naphthalenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Naphthalenethiol. Due to the limited availability of specific experimental data for 1-Naphthalenethiol in publicly accessible literature, this document presents a detailed, generalized experimental protocol and hypothetical TGA data based on the known properties of 1-Naphthalenethiol and the typical thermal behavior of aromatic thiols.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability and composition of materials.[1] The output of a TGA experiment is a TGA curve, which plots the mass of the sample against temperature or time.[1] The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.[1]

Expected Thermal Decomposition of 1-Naphthalenethiol

1-Naphthalenethiol (C₁₀H₈S) is an aromatic thiol. The thermal decomposition of thiols is known to begin at temperatures exceeding 200°C, often with the release of hydrogen sulfide (H₂S) as a primary gaseous byproduct. Given its aromatic structure, 1-Naphthalenethiol is expected to exhibit relatively high thermal stability compared to aliphatic thiols. Its decomposition is likely to proceed through the cleavage of the C-S and S-H bonds, leading to the formation of volatile fragments and a carbonaceous residue at higher temperatures.

Hypothetical Thermogravimetric Data for 1-Naphthalenethiol

The following table summarizes the expected quantitative data from a TGA experiment on 1-Naphthalenethiol under an inert atmosphere. This data is hypothetical and serves as a guideline for what researchers might expect.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Primary Gaseous Products (Expected) |

| Initial Decomposition | 200 - 350 | ~40-60% | Hydrogen Sulfide (H₂S), Naphthalene fragments |

| Secondary Decomposition | 350 - 600 | ~20-30% | Various aromatic hydrocarbons |

| Final Residue | > 600 | ~10-30% | Carbonaceous material |

Detailed Experimental Protocol for TGA of 1-Naphthalenethiol

This section outlines a detailed methodology for conducting a thermogravimetric analysis of 1-Naphthalenethiol.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be equipped with a sensitive microbalance, a furnace capable of reaching at least 900°C, a programmable temperature controller, and a system for controlling the purge gas.

4.2. Sample Preparation

-

Ensure the 1-Naphthalenethiol sample is pure and dry.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

4.3. TGA Instrument Parameters

-

Purge Gas: High-purity nitrogen (or another inert gas like argon) is recommended to prevent oxidation.

-

Flow Rate: A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes to ensure a stable starting mass.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate.

-

Heating Rate: A heating rate of 10°C/min is standard for initial characterization.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

4.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

-

Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the percentage of mass loss for each distinct decomposition step.

-

Determine the final residual mass at the end of the experiment.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the thermogravimetric analysis of 1-Naphthalenethiol.

Caption: Experimental workflow for the TGA of 1-Naphthalenethiol.

Caption: Logical relationship of inputs, processes, and outputs in TGA.

References

A Comprehensive Review of 1-Naphthalenethiol Applications: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenethiol, a versatile organosulfur compound, has garnered significant attention across various scientific disciplines due to its unique chemical properties. Its aromatic naphthalene core coupled with a reactive thiol group makes it a valuable building block in organic synthesis, a robust anchor for self-assembled monolayers in materials science, a signal enhancer in nanotechnology, and a scaffold for bioactive molecules in pharmacology. This technical guide provides a comprehensive overview of the diverse applications of 1-naphthalenethiol, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Organic Synthesis: A Versatile Nucleophile

The thiol group of 1-naphthalenethiol serves as a potent nucleophile, readily participating in a variety of organic reactions to form carbon-sulfur bonds, which are integral to many functional molecules.[1]

Thioether Synthesis

The formation of thioethers is a cornerstone of 1-naphthalenethiol chemistry, achievable through several synthetic routes.

Michael Addition: 1-Naphthalenethiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Thia-Michael reaction. This reaction is typically catalyzed by a base and proceeds with high efficiency.

Experimental Protocol: Thia-Michael Addition of 1-Naphthalenethiol to an α,β-Unsaturated Ketone

A representative protocol for the Thia-Michael addition involves the reaction of 1-naphthalenethiol with an α,β-unsaturated ketone in the presence of a catalytic amount of a weak base.

Materials:

-

1-Naphthalenethiol

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Base catalyst (e.g., triethylamine)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the α,β-unsaturated ketone (1.0 mmol) and 1-naphthalenethiol (1.2 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of the base (e.g., 0.1 mmol of triethylamine).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-naphthyl thioether.

Alkylation: The synthesis of thioethers can also be achieved through the alkylation of 1-naphthalenethiol with alkyl halides. This SN2 reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Experimental Protocol: Alkylation of 1-Naphthalenethiol

A general procedure for the alkylation of 1-naphthalenethiol involves its reaction with an alkyl halide in the presence of a base.

Materials:

-

1-Naphthalenethiol

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dimethylformamide - DMF)

Procedure:

-

To a solution of 1-naphthalenethiol (1.0 mmol) in the solvent (10 mL), add the base (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure 1-naphthyl thioether.

Quantitative Data for Thioether Synthesis

| Reaction Type | Electrophile | Catalyst/Base | Solvent | Yield (%) | Reference |

| Michael Addition | N-Phenylmaleimide | - | - | 52 | |

| Alkylation | Benzyl bromide | - | - | 37 | |

| SNAr | 2-Chloro-5-nitropyridine | - | - | 66 | |

| SNAr | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | - | - | 54 |

Thioester Synthesis

Thioesters can be synthesized from 1-naphthalenethiol through acylation with acyl chlorides or carboxylic anhydrides. Thioesters are important intermediates in organic synthesis and are also found in some biologically active molecules.

Experimental Protocol: Synthesis of S-(Naphthalen-1-yl) Thioesters

A one-pot, two-step reaction can be employed for the efficient synthesis of thioesters using sodium thiosulfate as a sulfur surrogate, which in situ generates the thioaroylate that then reacts with an organic halide. A more direct method involves the acylation of 1-naphthalenethiol.

Materials:

-

1-Naphthalenethiol

-

Acyl chloride (e.g., benzoyl chloride)

-

Base (e.g., pyridine or triethylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 1-naphthalenethiol (1.0 mmol) and the base (1.2 mmol) in the solvent (10 mL) and cool the mixture to 0 °C.

-

Slowly add the acyl chloride (1.1 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by chromatography or recrystallization.

Quantitative Data for Thioester Synthesis

| Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| Aryl Anhydrides | Sodium Thiosulfate | - | 42-90 | [2] |

| Benzoyl Chloride | - | - | 60 |

Materials Science: Self-Assembled Monolayers (SAMs)

1-Naphthalenethiol readily forms self-assembled monolayers (SAMs) on gold surfaces. The strong affinity of the sulfur atom for gold provides a stable anchor, while the naphthalene moieties can be tailored to control the surface properties. These SAMs have applications in areas ranging from nanotechnology to biology.

Experimental Protocol: Preparation of 1-Naphthalenethiol SAMs on Gold

The formation of a 1-naphthalenethiol SAM on a gold substrate is a straightforward process based on the spontaneous adsorption of the thiol from solution.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

1-Naphthalenethiol

-

Ethanol (absolute)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

Procedure:

-

Substrate Cleaning: Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Rinse thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a dilute solution (e.g., 1 mM) of 1-naphthalenethiol in ethanol. Immerse the clean, dry gold substrate in this solution.

-

Incubation: Allow the self-assembly process to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Rinsing and Drying: Remove the substrate from the thiol solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.

Workflow for SAM Preparation

References

Methodological & Application

Step-by-step protocol for 1-Naphthalenethiol self-assembled monolayer (SAM) formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the formation of high-quality self-assembled monolayers (SAMs) of 1-Naphthalenethiol on gold substrates. The protocol is designed to ensure reproducibility and optimal monolayer characteristics for applications in surface functionalization, molecular electronics, and sensing.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface.[1] 1-Naphthalenethiol is an aromatic thiol that forms robust SAMs on noble metal surfaces, particularly gold, due to the strong affinity of the sulfur headgroup to the metal.[2] These SAMs are of significant interest due to the unique electronic and optical properties conferred by the naphthalene moiety. This protocol details the necessary steps, from substrate preparation to monolayer characterization, to achieve well-defined 1-Naphthalenethiol SAMs.

Materials and Equipment

Reagents:

-

1-Naphthalenethiol (≥97% purity)[3]

-

200 proof ethanol (spectroscopic grade)

-

Methanol (optional, for rinsing)[3]

-

Concentrated sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized (DI) water (18.2 MΩ·cm)

Substrates:

-

Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or mica)[1]

Equipment:

-

Fume hood

-

Glass or polypropylene containers (e.g., scintillation vials, Petri dishes)

-

Tweezers for sample handling[4]

-

Sonicator[4]

-

Analytical balance

-

Calibrated micropipettes

-

Parafilm® sealing tape

-

Desiccator for storage

Experimental Protocol

A clean environment is crucial for the formation of high-quality SAMs. All procedures involving thiols should be performed in a fume hood.

Substrate Preparation

Proper substrate cleaning is critical to remove organic contaminants and ensure a pristine gold surface for monolayer formation.

-

Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass container.

-

Immerse the gold substrates in the piranha solution for 10-15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Dry the substrates under a stream of dry nitrogen or argon gas.[1]

-

-

Flame Annealing (for Au(111) on mica)

-

For achieving atomically flat surfaces, flame anneal the gold substrate with a hydrogen or butane flame until it glows red-hot.

-

Allow the substrate to cool in a clean, dust-free environment.

-

Preparation of 1-Naphthalenethiol Solution

-

Calculate the required amount of 1-Naphthalenethiol to prepare a 1 mM solution in ethanol.[3]

-

Dissolve the calculated mass of 1-Naphthalenethiol in the appropriate volume of 200 proof ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Self-Assembled Monolayer Formation

-

Place the clean, dry gold substrate in a clean glass or polypropylene container.

-

Pour the 1 mM 1-Naphthalenethiol solution into the container, ensuring the substrate is fully immersed.[4]

-

To minimize oxidation, it is recommended to backfill the container with an inert gas like dry nitrogen and seal it with Parafilm.[4]

-

Allow the self-assembly process to proceed for 24 hours at 60°C.[3][5]

Rinsing and Drying

-

After the immersion period, remove the substrate from the thiol solution using clean tweezers.[4]

-

Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove any non-chemisorbed molecules.[4] Methanol can also be used as a rinsing solvent.[3]

-

For a more rigorous cleaning, place the substrate in a container with fresh solvent and sonicate for 1-3 minutes.[4]

-

Perform a final rinse with ethanol.[4]

-

Dry the substrate with a gentle stream of dry nitrogen gas.[4]

Storage

Store the prepared 1-Naphthalenethiol SAMs in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen, to prevent contamination and degradation.

Characterization of 1-Naphthalenethiol SAMs

Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed SAMs:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the binding of the thiol to the gold surface. The S 2p signal for a 1-Naphthalenethiol SAM on gold is typically observed around 162.0 eV.[6]

-

Scanning Tunneling Microscopy (STM): To visualize the surface morphology and molecular packing of the SAM.[3]

-

Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer.

-

Ellipsometry: To measure the thickness of the formed monolayer. The length of the 1-Naphthalenethiol molecule is approximately 6.8 Å.[6]

-

Reductive Desorption: To study the electrochemical stability and surface coverage of the SAM.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Solution Concentration | 1 mM | [3] |

| Solvent | Ethanol | [3] |

| Immersion Time | 24 hours | [3] |

| Immersion Temperature | 60°C | [3] |

| XPS S 2p Binding Energy | ~162.0 eV | [6] |

| Molecular Length | ~6.8 Å | [6] |

Experimental Workflow Diagram

Caption: Experimental workflow for 1-Naphthalenethiol SAM formation.

References

Utilizing 1-Naphthalenethiol for Surface-Enhanced Raman Spectroscopy (SERS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-naphthalenethiol (1-NT) as a model analyte and surface modifier in Surface-Enhanced Raman Spectroscopy (SERS). This document outlines detailed protocols for the preparation of SERS-active substrates, functionalization with 1-NT, and subsequent SERS analysis. The information is intended to enable researchers to achieve sensitive and reproducible SERS measurements for a variety of applications, including the characterization of novel SERS substrates and the development of SERS-based analytical methods.

Introduction

1-Naphthalenethiol is an aromatic thiol compound that serves as an excellent model analyte for SERS studies due to its strong affinity for noble metal surfaces (gold and silver) via its thiol group, forming a self-assembled monolayer (SAM).[1][2] Its distinct and well-characterized Raman spectrum allows for the straightforward assessment of SERS enhancement and substrate performance. The ultrasensitive detection of 1-naphthalenethiol, reaching the zeptomole regime on silver nanostructures, highlights the power of SERS for trace chemical analysis.[3][4]

Key Applications of 1-Naphthalenethiol in SERS

-

Substrate Performance Evaluation: Due to its strong and reproducible SERS signal, 1-NT is frequently used to characterize and compare the enhancement factors of different SERS substrates.

-

Model for Thiol-Containing Molecules: As a well-defined thiol, 1-NT serves as a model for studying the SERS behavior of more complex thiol-containing molecules, such as drugs and biomolecules.

-

Ultrasensitive Chemical Detection: The ability to detect minute quantities of 1-NT makes it a target for developing and validating new ultrasensitive SERS-based analytical methods.[3][4]

Quantitative SERS Performance Data with 1-Naphthalenethiol

The following tables summarize key performance metrics for the SERS detection of 1-naphthalenethiol on different types of substrates.

| SERS Substrate Type | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Reference |

| Gold Nanoparticles (PLD) | 2-Naphthalenethiol | ~10,000 | 2 ppm (vapor phase) | [5] |

| Silver Nanostructures | 1-Naphthalenethiol | Not specified | Zeptomole regime | [3][4] |

Note: Enhancement factors and limits of detection are highly dependent on the specific characteristics of the SERS substrate and the experimental parameters used.

Characteristic Raman Peaks of 1-Naphthalenethiol

The SERS spectrum of 1-naphthalenethiol is characterized by several distinct peaks corresponding to different vibrational modes of the molecule.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| 389 - 396 | C-S Stretching |

| 514, 517, 536, 539, 660, 664, 792 | Ring Deformation |

| 818, 822, 964, 968 | Ring Breathing |

| 1196, 1197 | C-H Bending |

| 1368, 1369, 1501, 1503, 1553, 1555 | Ring Stretching |

Reference:[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments involving 1-naphthalenethiol for SERS analysis.

Protocol 1: Synthesis of Silver Colloids for SERS (Hydroxylamine Reduction)

This protocol describes a fast and simple method for preparing highly SERS-active silver colloids at room temperature.[7][8]

Materials:

-

Silver nitrate (AgNO₃)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Glassware (ensure meticulous cleaning to avoid impurities)[3]

Procedure:

-

Prepare Stock Solutions:

-

Reaction Mixture Preparation:

-

In a 250 mL conical flask, add 158 mL of deionized water.

-

Add a magnetic stirrer and set to a moderate stirring speed.

-

Add 20 mL of the sodium hydroxide solution to the flask.

-

Add 2 mL of the hydroxylamine hydrochloride solution to the flask.

-

-

Colloid Formation:

-

In a separate flask, dilute 2 mL of the silver nitrate solution to 20 mL with deionized water.

-

Slowly add the 20 mL of diluted silver nitrate solution dropwise to the stirred sodium hydroxide/hydroxylamine hydrochloride mixture.

-

Continue stirring. The formation of a colloidal suspension is indicated by a color change.

-

-

Storage:

-

After formation, allow the colloid to cool to room temperature.

-

Store the silver colloid in a dark, cool place, for example, by wrapping the container in aluminum foil to prevent light-induced degradation.[3]

-

Protocol 2: Synthesis of Gold Nanoparticles for SERS (Seed-Mediated Growth)